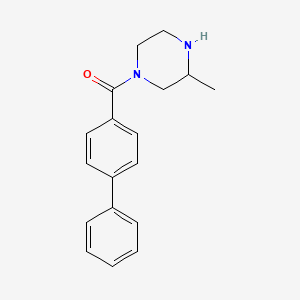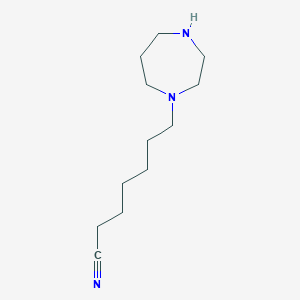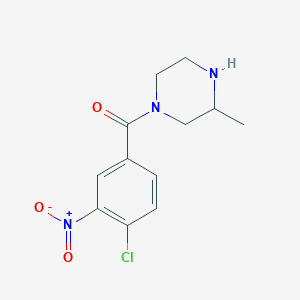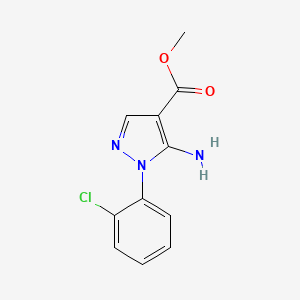
3-Methyl-1-(4-phenylbenzoyl)piperazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“3-Methyl-1-(4-phenylbenzoyl)piperazine” is a chemical compound . It is related to “3-Methyl-1-(4-methylphenyl)piperazine dihydrochloride hydrate” which has an empirical formula of C12H22Cl2N2O and a molecular weight of 281.22 .
Synthesis Analysis
The synthesis of piperazine derivatives, such as “this compound”, has been a topic of recent research . Methods include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis .科学的研究の応用
3-Methyl-1-(4-phenylbenzoyl)piperazine has been used in the development of a variety of drugs, such as anti-depressants, anti-anxiety drugs, and anti-inflammatory drugs. It has also been used in the synthesis of polymers, such as polyethers, polyurethanes, and polyamides. Additionally, this compound has been used as a reagent in the synthesis of other compounds, such as amines, amides, and esters.
作用機序
The mechanism of action of 3-Methyl-1-(4-phenylbenzoyl)piperazine is not fully understood, but it is believed to be related to its ability to interact with certain proteins and receptors in the body. It has been found to interact with the serotonin and dopamine receptors, which are involved in regulating mood and behavior. It has also been found to interact with the opioid receptors, which are involved in pain perception and the reward system.
Biochemical and Physiological Effects
This compound has been found to have a variety of biochemical and physiological effects. It has been found to increase the levels of serotonin and dopamine in the brain, which can lead to improved mood and behavior. It has also been found to reduce inflammation, which can help reduce pain and improve healing. Additionally, this compound has been found to have an effect on the reward system, which can lead to increased motivation and improved concentration.
実験室実験の利点と制限
The main advantage of using 3-Methyl-1-(4-phenylbenzoyl)piperazine in lab experiments is that it is relatively easy to synthesize and relatively safe to use. Additionally, it is relatively inexpensive compared to other compounds. The main limitation is that it is not as widely studied as other compounds, so there is still much to learn about its effects and mechanisms of action.
将来の方向性
There are many potential future directions for research on 3-Methyl-1-(4-phenylbenzoyl)piperazine. One area of research is to further investigate its effects on the reward system and its potential use in the treatment of addiction. Additionally, further research could be done to determine its effects on inflammation and pain perception. Another potential area of research is to investigate its potential use in the synthesis of polymers and other compounds. Finally, further research could be done to understand its mechanism of action and its potential use in the development of drugs.
合成法
3-Methyl-1-(4-phenylbenzoyl)piperazine can be synthesized using several different methods. The most common method is the condensation reaction of 4-phenylbenzaldehyde and piperazine, which is usually performed in the presence of an acid catalyst. Other methods include the reaction of 4-phenylbenzaldehyde and piperazine with an alkyl halide, and the use of a Grignard reagent.
特性
IUPAC Name |
(3-methylpiperazin-1-yl)-(4-phenylphenyl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O/c1-14-13-20(12-11-19-14)18(21)17-9-7-16(8-10-17)15-5-3-2-4-6-15/h2-10,14,19H,11-13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PDYVDPPFFXBYAX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CCN1)C(=O)C2=CC=C(C=C2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-[4-(3-Chlorophenoxy)butyl]-2-methylpiperazine](/img/structure/B6344684.png)
![1-[4-(2-Chlorophenoxy)butyl]-2-methylpiperazine](/img/structure/B6344685.png)
![1-[(4-Chloro-3-fluorophenyl)methyl]-2-methylpiperazine](/img/structure/B6344690.png)
![3,5-Dibromo-1-{[4-fluoro-2-(trifluoromethyl)phenyl]methyl}-1H-1,2,4-triazole](/img/structure/B6344695.png)

![1-[4-(3-Chlorophenoxy)butyl]-1,4-diazepane](/img/structure/B6344717.png)
![1-{[3-Chloro-4-(trifluoromethoxy)phenyl]methyl}-1,4-diazepane](/img/structure/B6344729.png)
![1-[(2,4,5-Trifluorophenyl)methyl]-1,4-diazepane](/img/structure/B6344735.png)

![1-[(3,5-Difluorophenyl)methyl]-1,4-diazepane](/img/structure/B6344747.png)
![1-[3,5-Bis(trifluoromethyl)benzoyl]-3-methylpiperazine](/img/structure/B6344758.png)

![[5-(Pyrrolidin-1-ylmethyl)-1H-tetrazol-1-yl]acetic acid hydrochloride](/img/structure/B6344773.png)
